molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No. B1300555
CAS RN: 64951-05-9
M. Wt: 246.29 g/mol
InChI Key: REOXQBVMMDCPSB-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound that belongs to the class of imidazo[2,1-b]benzothiazoles, which are heterocyclic compounds containing a fused imidazole and benzothiazole ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives has been reported using different methods. One approach involves the reaction of 3-arylamino-4-ethoxycarbonylisoxazol-5(2H)-ones with triethylamine in ethanol under reflux conditions, providing a convenient synthesis route for these compounds . Another method includes the reaction of substituted 2-aminothiazoles and 2-aminobenzothiazoles with ethyl 4-bromoacetoacetate to yield ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as C—H…O hydrogen bonds and C—H…π interactions that stabilize the crystal structure . Theoretical structural optimization using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been employed to confirm the experimental findings and to calculate properties such as the band gap energy .

Chemical Reactions Analysis

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives can undergo various chemical reactions. For example, they can be used as intermediates to synthesize new compounds by reacting with different acid chlorides or cyanoacrylate derivatives . These reactions can lead to the formation of compounds with potential analgesic and CNS depressant activity, as well as anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives have been characterized using spectroscopic techniques such as FTIR and NMR. X-ray diffraction and DFT studies provide insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and Mulliken population analysis can be used to identify potential hydrogen bonding sites and to understand the distribution of electron density within the molecule .

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, Grandolini et al. (1993) synthesized various imidazo[2,1-b]benzothiazole carboxylic and acetic acids, showing potential for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Anti-Inflammatory and Analgesic Properties

Research by Abignente et al. (1976) focused on the anti-inflammatory properties of ethyl imidazo[2,1-b]benzothiazole-2-acetates and their acetic acids, highlighting their pharmacological significance (Abignente et al., 1976).

Synthesis and Chemical Studies

The chemical synthesis of this compound has been explored in various studies. Abignente et al. (1987) investigated the reaction of 2-aminobenzothiazoles with ethyl 3-bromo-4-oxopentanoate to produce imidazo[2,1-b]benzothiazole derivatives, contributing to the understanding of its chemical properties (Abignente et al., 1987).

Antiallergic Activity

Ager et al. (1988) found that certain derivatives of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate exhibit significant antiallergic activity, indicating potential therapeutic uses (Ager et al., 1988).

Antibacterial Activity

Palkar et al. (2010) synthesized a series of imidazo[2,1-b]benzothiazole derivatives that demonstrated promising antibacterial activities against various bacteria, suggesting its use in antimicrobial treatments (Palkar et al., 2010).

Radiosensitizing Properties

Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers in cancer treatment, showing considerable in vitro anticancer activity (Majalakere et al., 2020).

Safety And Hazards

While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .

Future Directions

The future directions for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, the development of new synthetic approaches and patterns of reactivity could be beneficial .

properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXQBVMMDCPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363195
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

CAS RN

64951-05-9
Record name Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromopyruvate (9.8 g, 50 mmol) was added dropwise to a stirred solution of 2-aminobenzothiazole (7.5 g, 50 mmol) in DMF (100 ml) at room temperature. After the addition, the reaction mixture was heated to reflux for 6 h. The reaction mixture was cooled to room temperature and quenched with ice cold water. The aqueous layer was neutralized with NH4OH and the separated solid was filtered. It was washed well with water and dried. The crude product obtained was taken to next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Citations

For This Compound
2
Citations
H Wang, S Zhao, Y Xu, L Li, B Li, M Pei… - Journal of Molecular …, 2020 - Elsevier
A simple fluorescent chemosensor WS1 (N'-[(Z)-1H-indazol-3-ylmethylidene]imidazo [2,1-b] [1,3]benzothiazole-2-carbohydrazide) based on imidazole [2,1-b]benzothiazole was …
Number of citations: 25 www.sciencedirect.com
HK Patel, RM Grotzfeld, AG Lai, SA Mehta… - Bioorganic & medicinal …, 2009 - Elsevier
A series of diaryl ureas with an amide substitution at the 4-position was prepared and found to be potent and selective FLT3 inhibitors with good oral bioavailability and efficacy in a …
Number of citations: 30 www.sciencedirect.com

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